molecular formula C25H22ClFN4O4S B11443106 N-(4-chlorophenethyl)-3-(1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide

N-(4-chlorophenethyl)-3-(1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide

Cat. No.: B11443106
M. Wt: 529.0 g/mol
InChI Key: UGFNUBYLIDXBIL-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-3-(1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrimidine core, a chlorophenethyl group, and a fluorophenylamino moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(4-chlorophenethyl)-3-(1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide involves multiple steps, including the formation of the thienopyrimidine core and the subsequent attachment of the chlorophenethyl and fluorophenylamino groups. The synthetic route typically begins with the preparation of the thienopyrimidine intermediate, followed by the introduction of the chlorophenethyl and fluorophenylamino groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-(4-chlorophenethyl)-3-(1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.

Scientific Research Applications

N-(4-chlorophenethyl)-3-(1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide has several scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new drugs or therapeutic agents.

    Medicine: Researchers investigate its potential as a pharmaceutical compound, exploring its efficacy and safety in treating various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-3-(1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

N-(4-chlorophenethyl)-3-(1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide can be compared with similar compounds, such as:

Properties

Molecular Formula

C25H22ClFN4O4S

Molecular Weight

529.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(2-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C25H22ClFN4O4S/c26-17-7-5-16(6-8-17)9-12-28-21(32)10-13-30-24(34)23-20(11-14-36-23)31(25(30)35)15-22(33)29-19-4-2-1-3-18(19)27/h1-8,11,14H,9-10,12-13,15H2,(H,28,32)(H,29,33)

InChI Key

UGFNUBYLIDXBIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3)F

Origin of Product

United States

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